molecular formula C30H25N3O B5069055 1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol

1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol

Cat. No.: B5069055
M. Wt: 443.5 g/mol
InChI Key: IMXAMQHNOFGLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol, also known as CDPI3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of imidazole-based compounds and has shown promising results in various scientific research studies.

Mechanism of Action

1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the treatment of various types of cancer. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol possesses several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for scientific research studies. However, this compound also possesses certain limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for the scientific research on 1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol. One potential direction is to further investigate its potential therapeutic applications in the treatment of various types of cancer and inflammatory diseases. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to investigate the potential toxicity and side effects of this compound, as well as its pharmacokinetic properties.

Synthesis Methods

1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol can be synthesized using a multi-step synthetic route that involves the reaction of 4,5-diphenylimidazole with 9H-carbazole in the presence of a catalyst. The reaction mixture is then subjected to further purification steps to obtain the final product.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-cancer and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

Properties

IUPAC Name

1-carbazol-9-yl-3-(4,5-diphenylimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O/c34-24(20-33-27-17-9-7-15-25(27)26-16-8-10-18-28(26)33)19-32-21-31-29(22-11-3-1-4-12-22)30(32)23-13-5-2-6-14-23/h1-18,21,24,34H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXAMQHNOFGLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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